molecular formula C18H15F2NO3S B3001296 3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride CAS No. 2249211-95-6

3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride

Cat. No.: B3001296
CAS No.: 2249211-95-6
M. Wt: 363.38
InChI Key: PJQYYPMKXLYISL-UHFFFAOYSA-N
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Description

3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques, such as chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Bromine, chlorine, nitronium ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while electrophilic aromatic substitution with bromine can produce a brominated benzene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride is unique due to its combination of a spirocyclic indole core, a fluorine atom, and a sulfonyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-(4-fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S/c19-14-6-2-7-15-16(14)18(8-3-9-18)11-21(15)17(22)12-4-1-5-13(10-12)25(20,23)24/h1-2,4-7,10H,3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQYYPMKXLYISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C3=C2C(=CC=C3)F)C(=O)C4=CC(=CC=C4)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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